molecular formula C19H20N2O3 B2755008 2-[3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-ethanol CAS No. 955964-53-1

2-[3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-ethanol

Cat. No. B2755008
CAS RN: 955964-53-1
M. Wt: 324.38
InChI Key: XYXNUJZUBXHHMD-UHFFFAOYSA-N
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Description

2-[3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-ethanol, also known as 2-PPME, is a compound derived from pyrazole, an aromatic heterocyclic organic compound containing three nitrogen atoms. It is a versatile compound with a wide range of applications in pharmaceuticals, agrochemicals, and other industries. 2-PPME is a colorless, crystalline solid with a molecular weight of 344.41 g/mol and a melting point of 144-145°C. It is soluble in ethanol and other organic solvents, and is used as a starting material for the synthesis of other compounds.

Scientific Research Applications

Antioxidant Properties

The compound’s antioxidant potential arises from the presence of functional groups, including hydroxyl and methoxy groups. Researchers have explored its ability to scavenge free radicals and protect cells from oxidative damage .

Perovskite Solar Cells

Controlling the morphology and minimizing defects at the buried perovskite-substrate interface is crucial for efficient inverted perovskite solar cells. This compound has been investigated for its role in enhancing the performance of such solar cells .

Organic Synthesis and Retro-Michael Reaction

Researchers have employed this compound in organic synthesis due to its unique structure. Notably, it has been used in the preparation of potential bioactive molecules, such as 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one . Additionally, the retro-Michael reaction involving this compound has been explored.

properties

IUPAC Name

2-[3,4-bis(4-methoxyphenyl)pyrazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-23-16-7-3-14(4-8-16)18-13-21(11-12-22)20-19(18)15-5-9-17(24-2)10-6-15/h3-10,13,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXNUJZUBXHHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN(N=C2C3=CC=C(C=C3)OC)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201333521
Record name 2-[3,4-bis(4-methoxyphenyl)pyrazol-1-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666702
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

955964-53-1
Record name 2-[3,4-bis(4-methoxyphenyl)pyrazol-1-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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